molecular formula C9H10IN3O B14381680 2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide CAS No. 89932-88-7

2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide

Katalognummer: B14381680
CAS-Nummer: 89932-88-7
Molekulargewicht: 303.10 g/mol
InChI-Schlüssel: ZLFXAGIDVUHSQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide is a chemical compound with the molecular formula C9H10IN3O. It is characterized by the presence of an iodophenyl group attached to an ethylidene hydrazine carboxamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide typically involves the reaction of 4-iodobenzaldehyde with hydrazine derivatives. One common method includes the condensation of 4-iodobenzaldehyde with hydrazinecarboxamide under acidic or basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets. The compound can form hydrazone derivatives, which can further react with various biomolecules. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide is unique due to the presence of both the iodophenyl and ethylidene carboxamide groups. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.

Eigenschaften

CAS-Nummer

89932-88-7

Molekularformel

C9H10IN3O

Molekulargewicht

303.10 g/mol

IUPAC-Name

[1-(4-iodophenyl)ethylideneamino]urea

InChI

InChI=1S/C9H10IN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)

InChI-Schlüssel

ZLFXAGIDVUHSQL-UHFFFAOYSA-N

Kanonische SMILES

CC(=NNC(=O)N)C1=CC=C(C=C1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.